molecular formula C14H17BN2O3 B1357996 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole CAS No. 276694-19-0

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

Cat. No. B1357996
M. Wt: 272.11 g/mol
InChI Key: YWMKIDKLUDAMTL-UHFFFAOYSA-N
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Description

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole, otherwise known as TMDO, is a new class of organoboron compounds that has recently been studied for its potential uses in medicinal chemistry. TMDO is an attractive molecule due to its unique properties, including its high reactivity, low toxicity, and its ability to form covalent bonds with a wide range of functional groups.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and DFT Studies : Compounds related to 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole have been synthesized and characterized using techniques like FT-IR, NMR, and MS spectroscopies. Density functional theory (DFT) calculations align with X-ray diffraction results, indicating a focus on the structural aspects of these compounds (Liao et al., 2022).

Optical and Electronic Properties

  • Physical Properties in Polymer Synthesis : These compounds have been used in the synthesis of polymers and copolymers, showing potential applications in the field of materials science. Their inclusion in polymers like carbazole homopolymers results in materials with specific electronic and optical properties, such as wide-bandgap materials emitting in the blue part of the electromagnetic spectrum (Kulasi et al., 2007).

Biological Activities

  • Antimicrobial Evaluation : Derivatives of 1,3,4-oxadiazole, closely related to the chemical , have shown significant antimicrobial properties. These findings highlight the potential of these compounds in medicinal chemistry, especially as agents against microbial species (Gul et al., 2017).
  • Antioxidant Activity : Some derivatives have exhibited notable antioxidant activities, suggesting their potential application in the treatment of diseases related to oxidative stress (Mallesha et al., 2014).

Drug Design and Synthesis

  • Synthesis in Drug Development : These compounds are being explored in the synthesis of new drugs with various biological activities. This includes their use in creating derivatives with potential anticancer properties, indicating their role in the development of novel therapeutic agents (Redda & Gangapuram, 2007).

Applications in Material Science

  • Use in Light-Emitting Diodes (LEDs) : Polymers incorporating these compounds have been developed for use in phosphorescent light-emitting diodes (LEDs). These materials exhibit good thermal stability and are suitable for a range of applications in electronic devices (Zhang et al., 2011).

properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-17-16-9-18-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMKIDKLUDAMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611672
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

CAS RN

276694-19-0
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (38 mmol) of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzohydrazide are dissolved in 30 g (20 mmol) of triethyl orthoformate, and the mixture is heated to reflux. The ethanol formed during the reaction is continuously removed by distillation. After the mixture has cooled, the product crystallizes out, is filtered off and washed with a little ethanol. Yield: 8.7 g (32 mmol, 84%). An analogous procedure is carried out using the compounds of the formula (II) shown in Table 4.
[Compound]
Name
2-[
Quantity
10 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
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2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

Citations

For This Compound
1
Citations
MR O'Donovan, CD Mee, S Fenner, A Teasdale… - … /Genetic Toxicology and …, 2011 - Elsevier
Boronic acids and their esters are important building blocks in organic syntheses including those for drug substances and for which, as far as it can be determined, there are no …
Number of citations: 80 www.sciencedirect.com

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